molecular formula C17H19NO4 B5603052 2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one

2-[(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)carbonyl]-4H-chromen-4-one

Cat. No. B5603052
M. Wt: 301.34 g/mol
InChI Key: ILCCIFKCHMJVKV-UHFFFAOYSA-N
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Description

The compound belongs to the chromenone family, which includes a range of substances characterized by a 2H-chromen-2-one (coumarin) backbone. Chromenones are known for their diverse applications in organic chemistry and pharmaceuticals due to their various biological activities.

Synthesis Analysis

  • Synthesis Methods: A variety of synthesis methods for chromenone derivatives have been reported. For instance, Alizadeh and Ghanbaripour (2013) describe a one-pot synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones, which might be similar to the synthesis of the compound (Alizadeh & Ghanbaripour, 2013).

Molecular Structure Analysis

  • Crystal Structure: Research by Manolov, Ströbele, and Meyer (2008) on a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, provides insights into the crystal structure of chromenone compounds, which could be extrapolated to our compound of interest (Manolov et al., 2008).

Chemical Reactions and Properties

  • Reactivity: The chromenone core is reactive, often participating in various chemical reactions. For example, Jindal et al. (2014) describe the synthesis of pyrano[2,3-c]chromen-2(3H)-ones from 3-propynyloxy-chromenones, showcasing the reactivity of the chromenone ring (Jindal et al., 2014).

Physical Properties Analysis

  • Solubility and Stability: The physical properties of chromenones, including solubility and stability, can be influenced by substitutions on the chromenone ring. Elenkova et al. (2014) discuss the solubility and stability of a related compound in various solvents, which could provide an indication of the physical properties of the compound (Elenkova et al., 2014).

Chemical Properties Analysis

  • Electrochemical Properties: Research by Al-ayed (2011) on similar compounds highlights their electrochemical properties, suggesting that such analysis could be applicable to the compound (Al-ayed, 2011).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrrolidine derivatives have been found to have various biological activities, but without specific studies, it’s hard to predict the exact mechanism of action .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the wide range of activities associated with pyrrolidine and chromenone derivatives, this compound could potentially have interesting biological properties .

properties

IUPAC Name

2-(3-hydroxy-3,4,4-trimethylpyrrolidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-16(2)9-18(10-17(16,3)21)15(20)14-8-12(19)11-6-4-5-7-13(11)22-14/h4-8,21H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCCIFKCHMJVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1(C)O)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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